

Check Availability & Pricing

# RMC-113: A Technical Guide to Dual PIP4K2C and PIKfyve Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RMC-113   |           |
| Cat. No.:            | B15607158 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**RMC-113** is a novel small molecule inhibitor targeting two key lipid kinases:

Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma (PIP4K2C) and PIKfyve. This dual inhibitory action disrupts critical cellular processes, including endolysosomal trafficking and autophagy, presenting a promising therapeutic strategy for a range of diseases, notably cancers with specific genetic drivers such as KRAS mutations. This technical guide provides an in-depth overview of the core biology of PIP4K2C and PIKfyve, the mechanism of action of **RMC-113**, comprehensive quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

# Introduction to PIP4K2C and PIKfyve: Key Therapeutic Targets

PIP4K2C (Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma) is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI(5)P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1][2] Dysregulation of PIP4K2C has been implicated in cancer progression, where it can influence cell growth, migration, and invasion.[1][2] Notably, PIP4K2C has been identified as a potential therapeutic target in breast cancer and may play a role in modulating the tumor microenvironment.



PIKfyve (Fab-1, YOTB, Vac1, and EEA1 domain-containing protein) is a phosphoinositide kinase that synthesizes phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol-3-phosphate (PI(3)P).[3] This lipid is crucial for the regulation of endosomal and lysosomal function, including membrane trafficking and autophagy.[3] Inhibition of PIKfyve has demonstrated therapeutic potential in various diseases, including cancer and viral infections.[3] In the context of cancer, particularly in pancreatic ductal adenocarcinoma (PDAC), targeting PIKfyve has been shown to disrupt lysosomal function and induce synthetic lethality in combination with therapies targeting the KRAS-MAPK pathway.[4][5]

### **RMC-113: A Dual Inhibitor**

**RMC-113** is a potent, cell-active small molecule that selectively inhibits both PIP4K2C and PIKfyve.[6][7] This dual inhibition leads to a multifaceted disruption of cellular homeostasis, primarily by impairing autophagic flux.[6][7] The mechanism of action involves the reversal of virus-induced impairment of autophagy, highlighting its potential as a broad-spectrum antiviral agent.[7][8][9] The inhibitory activity of **RMC-113** against both kinases has been quantitatively characterized, demonstrating its high affinity and potency.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **RMC-113**'s inhibitory activity against its primary targets and its efficacy in cellular models.

Table 1: In Vitro Inhibitory Activity of RMC-113

| Target  | Parameter | Value (nM) |
|---------|-----------|------------|
| PIP4K2C | К         | 46         |
| PIKfyve | К         | 370        |

Data sourced from MedchemExpress.[3]

Table 2: Antiviral Efficacy of RMC-113



| Virus                 | Cell Line | Parameter        | Value (μM) |
|-----------------------|-----------|------------------|------------|
| SARS-CoV-2            | Calu-3    | EC50             | 0.25       |
| rVSV-SARS-CoV-2-S     | Vero      | EC50             | 1.8        |
| VEEV (vaccine strain) | U-87 MG   | EC50             | 1.4        |
| DENV2                 | Huh7      | EC50             | 1.4        |
| EBOV                  | Huh7      | EC50             | 5          |
| MARV                  | Huh7      | EC <sub>50</sub> | 7.8        |

Data sourced from MedchemExpress.[3]

# **Signaling Pathways**

The inhibition of PIP4K2C and PIKfyve by **RMC-113** impacts critical signaling pathways involved in cell growth, survival, and metabolism.





Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of PIP4K2C and PIKfyve and the inhibitory action of **RMC-113**.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the dual inhibition of PIP4K2C and PIKfyve by **RMC-113**.

## **In Vitro Kinase Inhibition Assay**

This protocol is designed to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **RMC-113** against PIP4K2C and PIKfyve.

Materials:



- Recombinant human PIP4K2C and PIKfyve enzymes
- Substrate (e.g., PI(5)P for PIP4K2C, PI(3)P for PIKfyve)
- ATP
- RMC-113
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 384-well white assay plates

#### Procedure:

- Compound Preparation: Prepare a serial dilution of RMC-113 in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
- Assay Setup:
  - $\circ$  Add 5  $\mu$ L of diluted **RMC-113** or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
  - $\circ$  Add 10  $\mu$ L of a 2x kinase/substrate mixture containing the purified kinase and its specific lipid substrate in kinase assay buffer to each well.
  - Pre-incubate the plate at room temperature for 10 minutes.
- Initiation of Kinase Reaction: Add 10 μL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate at 30°C for 60 minutes.
- Termination and Detection:
  - Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.



- Add 50 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.
- Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the RMC-113 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

## **Cellular Target Engagement Assay (Western Blot)**

This protocol assesses the ability of **RMC-113** to engage its targets, PIP4K2C and PIKfyve, in a cellular context using a clickable probe and western blotting.

#### Materials:

- Cancer cell line of interest (e.g., A549-ACE2)
- RMC-113
- Clickable probe analog of RMC-113 (e.g., SRN2-002)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Streptavidin beads
- Primary antibodies against PIP4K2C and PIKfyve
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- UV crosslinker

#### Procedure:

- Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the clickable probe alone or in combination with increasing concentrations of **RMC-113** for a specified time.
- · UV Crosslinking and Lysis:



- Irradiate the cells with UV light to covalently link the probe to its targets.
- Wash the cells with cold PBS and lyse them on ice.
- Clarify the lysate by centrifugation.
- Click Reaction and Pulldown:
  - Perform a copper-catalyzed azide-alkyne cycloaddition (click) reaction to attach a biotin tag to the probe.
  - Incubate the biotinylated lysate with streptavidin beads to pull down the probe-bound proteins.
- Western Blotting:
  - Wash the beads to remove non-specifically bound proteins.
  - Elute the bound proteins by boiling in SDS-PAGE sample buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane and probe with primary antibodies against PIP4K2C and PIKfyve.
  - Incubate with an HRP-conjugated secondary antibody.
- Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A dose-dependent decrease in the pulled-down PIP4K2C and PIKfyve in the presence of RMC-113 indicates target engagement.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for the preclinical characterization of a dual kinase inhibitor like **RMC-113**.





Click to download full resolution via product page



**Figure 2:** A representative experimental workflow for the characterization of a dual kinase inhibitor.

### Conclusion

RMC-113 represents a significant advancement in the development of targeted therapies. Its unique dual inhibitory mechanism against PIP4K2C and PIKfyve offers a powerful approach to modulate fundamental cellular processes that are often dysregulated in cancer and viral diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this novel compound. Further investigation into the role of RMC-113 in various cancer models, particularly those with KRAS mutations, is warranted to fully elucidate its clinical utility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 5. worthe-it.co.za [worthe-it.co.za]
- 6. mdpi.com [mdpi.com]
- 7. Structure—Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [RMC-113: A Technical Guide to Dual PIP4K2C and PIKfyve Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607158#rmc-113-pip4k2c-and-pikfyve-dual-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com